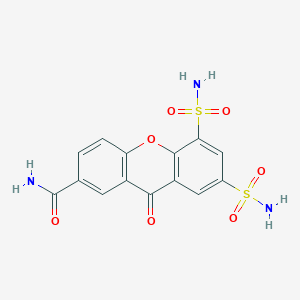
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide is a complex organic compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include xanthene derivatives, which undergo sulfonation and subsequent amide formation. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit strong fluorescence.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress pathways by activating nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense mechanisms . This activation can lead to the expression of antioxidant proteins that protect against oxidative damage.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: A structurally related compound with similar chemical properties.
7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid: Another xanthene derivative with distinct functional groups.
Uniqueness
9-Oxo-5,7-disulfamoyl-9H-xanthene-2-carboxamide stands out due to its dual sulfonamide groups, which confer unique chemical reactivity and potential biological activity. This structural feature differentiates it from other xanthene derivatives and expands its range of applications in various fields.
Properties
CAS No. |
50541-90-7 |
|---|---|
Molecular Formula |
C14H11N3O7S2 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
9-oxo-5,7-disulfamoylxanthene-2-carboxamide |
InChI |
InChI=1S/C14H11N3O7S2/c15-14(19)6-1-2-10-8(3-6)12(18)9-4-7(25(16,20)21)5-11(13(9)24-10)26(17,22)23/h1-5H,(H2,15,19)(H2,16,20,21)(H2,17,22,23) |
InChI Key |
IDVLCOBONFHGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=O)C3=C(O2)C(=CC(=C3)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















